10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Overview
Description
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by a fused ring system consisting of a pyrimidine ring and a quinoline ring. The presence of a methyl group at the 10th position and two keto groups at the 2nd and 4th positions contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown effectiveness towards numerous cell lines belonging to different tumor subpanels .
Mode of Action
It’s known that several antitumor agents produce their effects through interaction with dna .
Biochemical Pathways
It’s known that similar compounds have shown antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .
Action Environment
It’s known that similar compounds have been synthesized using various catalysts .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been synthesized for its potential biological properties
Cellular Effects
It has been tested for in vitro antitumor activity against the human breast carcinoma (MCF-7) cell line
Molecular Mechanism
It is known that the compound has a high affinity to DNA , which suggests it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be synthesized through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of various substituted pyrimidoquinolines . The reaction typically involves the following steps:
Reactants: Barbituric acid, an aldehyde, and an aniline.
Catalyst: Trityl chloride (TrCl) can be used as a neutral catalyst.
Solvent: Chloroform under reflux conditions.
Reaction Conditions: The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of commercially available anilines and aldehydes allows for the production of a wide range of derivatives . The process can be optimized for higher yields and purity by adjusting reaction times, temperatures, and catalyst concentrations.
Chemical Reactions Analysis
Types of Reactions
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield alcohols or amines.
Scientific Research Applications
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several applications in scientific research:
Comparison with Similar Compounds
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be compared with other similar compounds, such as:
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the methyl group at the 10th position, which may affect its biological activity and chemical reactivity.
[1,2,3]triazino[4,5-b]quinoline:
[1,2,4]triazolo[2′,3′3,4]pyrimido[6,5-b]quinoline: Incorporates a triazole ring, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which can influence its chemical behavior and biological interactions.
Properties
IUPAC Name |
10-methylpyrimido[4,5-b]quinoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPVXLHZEZARQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296016 | |
Record name | 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27132-53-2 | |
Record name | 27132-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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